2-[(Butan-2-ylamino)methylidene]-5,5-dimethylcyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(Butan-2-yl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione is an organic compound characterized by its unique structure, which includes a cyclohexane ring with dimethyl and butan-2-ylamino substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Butan-2-yl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione typically involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with butan-2-ylamine under specific conditions. One common method includes:
Starting Materials: 5,5-dimethylcyclohexane-1,3-dione and butan-2-ylamine.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or xylene, under reflux conditions for several hours.
Purification: The product is then purified by recrystallization from ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[(Butan-2-yl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or alkoxides in polar solvents.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
2-{[(Butan-2-yl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-{[(Butan-2-yl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound’s structure allows it to form stable complexes with metal ions, which can inhibit metalloproteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
2-{[(2-Fluorophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione: Similar structure but with a fluorophenyl group instead of butan-2-yl.
5,5-Dimethyl-1,3-cyclohexanedione: Lacks the amino and butan-2-yl substituents.
Uniqueness
2-{[(Butan-2-yl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential as an enzyme inhibitor make it a valuable compound in various research fields.
Properties
Molecular Formula |
C13H21NO2 |
---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
2-(butan-2-yliminomethyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C13H21NO2/c1-5-9(2)14-8-10-11(15)6-13(3,4)7-12(10)16/h8-9,15H,5-7H2,1-4H3 |
InChI Key |
BNVJMPLECHWKOX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N=CC1=C(CC(CC1=O)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.